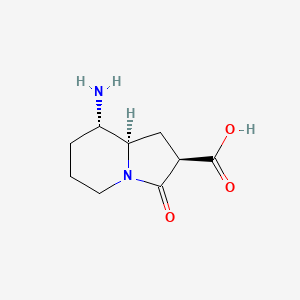
(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by its unique structural features, which include an amino group, a keto group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and oxidation. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and pH adjustments to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various substituted indolizine derivatives.
Applications De Recherche Scientifique
(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid include other indolizine derivatives with varying functional groups. Examples include:
- 8-amino-3-oxoindolizine-2-carboxylic acid
- 8-hydroxy-3-oxoindolizine-2-carboxylic acid
- 8-methyl-3-oxoindolizine-2-carboxylic acid
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both an amino group and a keto group
Propriétés
Numéro CAS |
137002-58-5 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.222 |
Nom IUPAC |
(2R,8S,8aR)-8-amino-3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c10-6-2-1-3-11-7(6)4-5(8(11)12)9(13)14/h5-7H,1-4,10H2,(H,13,14)/t5-,6+,7-/m1/s1 |
Clé InChI |
GATSEYNSVWOUTN-DSYKOEDSSA-N |
SMILES |
C1CC(C2CC(C(=O)N2C1)C(=O)O)N |
Synonymes |
2-Indolizinecarboxylicacid,8-aminooctahydro-3-oxo-,[2R-(2alpha,8beta,8abeta)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















